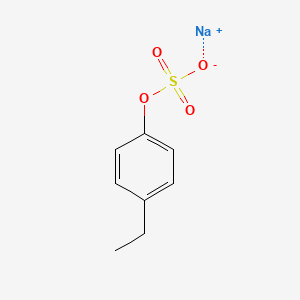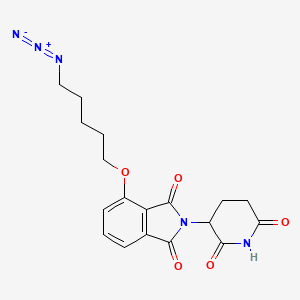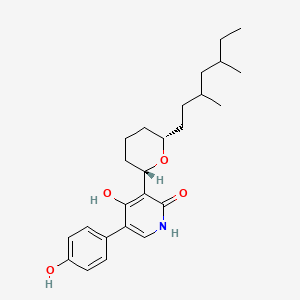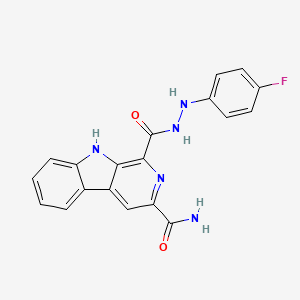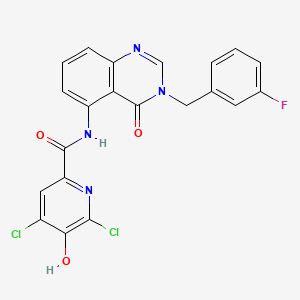
Hsd17B13-IN-78
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-78 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of liver diseases. This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is associated with the progression of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. The inhibition of this enzyme has been shown to have protective effects against liver inflammation and fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-78 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: The core structure is then modified by introducing functional groups through reactions such as alkylation, acylation, and halogenation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures are implemented to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity and selectivity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides and strong bases
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are studied to understand their structure-activity relationships and optimize their therapeutic potential .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-78 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes such as lipid droplet formation and inflammation.
Medicine: Explored as a potential therapeutic agent for treating liver diseases, including nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.
Mecanismo De Acción
Hsd17B13-IN-78 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipids and the formation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the accumulation of lipids in the liver, thereby preventing inflammation and fibrosis. The compound interacts with the active site of the enzyme, blocking its catalytic activity and disrupting its function .
Comparación Con Compuestos Similares
Hsd17B13-IN-78 is compared with other inhibitors of hydroxysteroid 17-beta dehydrogenase 13, such as BI-3231. While both compounds inhibit the same enzyme, this compound has been shown to have higher selectivity and potency. Additionally, this compound has unique structural features that enhance its binding affinity and inhibitory activity .
List of Similar Compounds
BI-3231: Another potent inhibitor of hydroxysteroid 17-beta dehydrogenase 13, used in research for its therapeutic potential in liver diseases.
Hsd17B13-IN-45: A related compound with similar inhibitory activity but different pharmacokinetic properties.
Hsd17B13-IN-67: Another analog with modifications to improve selectivity and reduce off-target effects
Propiedades
Fórmula molecular |
C21H13Cl2FN4O3 |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
4,6-dichloro-N-[3-[(3-fluorophenyl)methyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2FN4O3/c22-13-8-16(26-19(23)18(13)29)20(30)27-15-6-2-5-14-17(15)21(31)28(10-25-14)9-11-3-1-4-12(24)7-11/h1-8,10,29H,9H2,(H,27,30) |
Clave InChI |
URFRWUGGDSWFMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


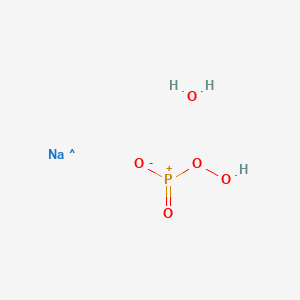
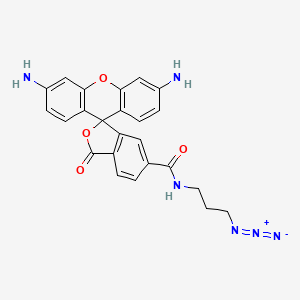
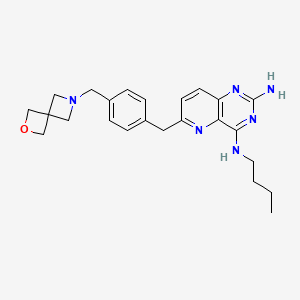
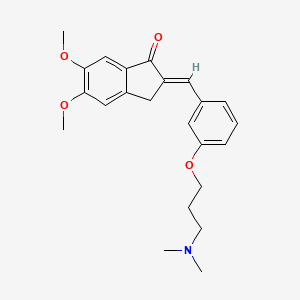

![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
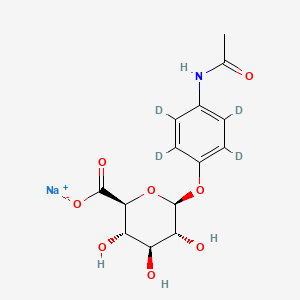

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
